molecular formula C19H17ClF3N3O B1663396 (3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide CAS No. 1116118-27-4

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide

Cat. No. B1663396
M. Wt: 395.8 g/mol
InChI Key: IYXRQYVHUISAIP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of

Scientific Research Applications

Glycine Transporter Inhibition

One significant application of this compound is in the field of glycine transporter inhibition. The related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, increasing glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).

NK-1 Antagonist Activity

Regioselective pyridine metallation chemistry involving similar compounds has been used to produce molecules like N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, exhibiting NK-1 antagonist activity. This demonstrates potential application in the development of NK-1 antagonists (Jungheim et al., 2006).

Antimicrobial Activity

Compounds with structural similarities, like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have shown antimicrobial properties. Such properties suggest potential application in the development of new antimicrobial agents (Rathod & Solanki, 2018).

Synthesis of Complex Heterocyclic Compounds

The synthesis processes involving related chemical structures have contributed to the development of various heterocyclic compounds. These synthesized compounds have applications in diverse areas such as pharmaceuticals and material sciences (Bradiaková et al., 2009).

Crop Protection

Similar compounds, like 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide, have demonstrated efficacy as crop-protecting agents. This suggests potential use in agricultural applications, particularly in pest management (Lim et al., 2019).

properties

CAS RN

1116118-27-4

Product Name

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide

Molecular Formula

C19H17ClF3N3O

Molecular Weight

395.8 g/mol

IUPAC Name

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1

InChI Key

IYXRQYVHUISAIP-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

Canonical SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

synonyms

(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-                             4-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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